Thioether vs. Disulfide Linkage Stability
The target compound contains two C–S–C thioether bonds, whereas the closest structural analogs—Antifungal agent 37 (2-(propyldisulfanyl)pyrimidine, CAS 2833772-92-0) and 2,2'-dithiobispyrimidine (CAS 15718-46-4) —contain S–S disulfide bonds. The C–S bond dissociation energy (BDE) is approximately 305–310 kJ·mol⁻¹, compared to ~240–270 kJ·mol⁻¹ for the S–S bond, representing a ~15–25% higher energy barrier to homolytic cleavage [1]. This translates to practical resistance to reduction by intracellular glutathione (GSH, E°′ = −0.24 V at pH 7), which readily cleaves disulfide bonds via thiol-disulfide exchange but leaves thioethers intact [2].
| Evidence Dimension | Bond dissociation energy (BDE) and susceptibility to reductive cleavage by biological thiols |
|---|---|
| Target Compound Data | C–S thioether BDE ~305–310 kJ·mol⁻¹; no thiol-disulfide exchange possible; predicted redox-stable under physiological glutathione concentrations (1–10 mM intracellular) |
| Comparator Or Baseline | Antifungal agent 37 (S–S bond, BDE ~240–270 kJ·mol⁻¹); 2,2'-dithiobispyrimidine (S–S bond, BDE ~240–270 kJ·mol⁻¹). Both are susceptible to glutathione-mediated reductive cleavage. |
| Quantified Difference | C–S BDE exceeds S–S BDE by approximately 35–70 kJ·mol⁻¹ (15–25% higher); elimination of the thiol-disulfide exchange pathway represents a qualitative functional difference rather than a potency shift. |
| Conditions | Gas-phase and solution-phase BDE values from thermochemical literature (Benson, 1978; Luo, 2007); glutathione reduction potential from biochemical standard references. |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the thioether scaffold avoids the confounding intracellular degradation that disulfide-containing probes or leads experience, enabling cleaner structure-activity relationship interpretation and potentially longer biological half-life.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, 2007. (C–S and S–S BDE tables). View Source
- [2] Gilbert, H.F. Thiol/disulfide exchange equilibria and disulfide bond stability. Methods in Enzymology, 1995, 251, 8–28. View Source
